Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one
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Overview
Description
Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one is a spirocyclic compound characterized by a unique structure that includes a dioxolane ring fused to a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]
- 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine
Uniqueness
Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of selective inhibitors or advanced materials.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one |
InChI |
InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2,8H,3-7H2 |
InChI Key |
TYALORSGPXUURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3C1=NC(=O)C=C3)OCCO2 |
Origin of Product |
United States |
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